
4-(Dimethoxy-phosphorylmethyl)-benzoic acid methyl ester
Vue d'ensemble
Description
4-(Dimethoxy-phosphorylmethyl)-benzoic acid methyl ester is a phosphorus-containing compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a dimethoxy-phosphorylmethyl group attached to a benzoic acid methyl ester moiety, which imparts distinct reactivity and functionality.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethoxy-phosphorylmethyl)-benzoic acid methyl ester typically involves the reaction of 4-(hydroxymethyl)benzoic acid methyl ester with dimethyl phosphite under suitable conditions. The reaction is often catalyzed by a base such as triethylamine and carried out in an inert atmosphere to prevent oxidation. The reaction proceeds via the formation of a phosphonate ester intermediate, which is subsequently converted to the desired product through a series of purification steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure high-quality product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Dimethoxy-phosphorylmethyl)-benzoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The dimethoxy-phosphorylmethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include phosphonic acids, reduced alcohol derivatives, and various substituted phosphonate esters, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-(Dimethoxy-phosphorylmethyl)-benzoic acid methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex phosphorus-containing compounds and polymers.
Biology: The compound’s derivatives are studied for their potential as enzyme inhibitors or as probes for studying biological phosphorus metabolism.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with biological targets involving phosphorus.
Industry: It is utilized in the production of flame retardants, plasticizers, and other specialty chemicals due to its unique reactivity and stability.
Mécanisme D'action
The mechanism by which 4-(Dimethoxy-phosphorylmethyl)-benzoic acid methyl ester exerts its effects is primarily through its ability to interact with various molecular targets. The dimethoxy-phosphorylmethyl group can form strong bonds with metal ions, proteins, and other biomolecules, influencing their function and activity. This interaction is often mediated through the formation of coordination complexes or covalent bonds, depending on the specific target and conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Hydroxymethyl)-benzoic acid methyl ester
- Dimethyl phosphite
- 4-(Dimethoxy-phosphorylmethyl)-benzyl alcohol
Uniqueness
4-(Dimethoxy-phosphorylmethyl)-benzoic acid methyl ester is unique due to the presence of both a benzoic acid methyl ester moiety and a dimethoxy-phosphorylmethyl group This combination imparts distinct chemical properties, such as enhanced reactivity towards nucleophiles and the ability to form stable coordination complexes
Propriétés
IUPAC Name |
methyl 4-(dimethoxyphosphorylmethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15O5P/c1-14-11(12)10-6-4-9(5-7-10)8-17(13,15-2)16-3/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGTOJTIOIGZJBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CP(=O)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80445132 | |
| Record name | methyl 4-[(dimethoxyphosphoryl)methyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80445132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78022-19-2 | |
| Record name | methyl 4-[(dimethoxyphosphoryl)methyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80445132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[3-oxo-1-[(E)-3-phenylprop-2-enyl]piperazin-2-yl]acetic acid](/img/structure/B1366461.png)
![[[2-(2,4-Dinitrophenyl)cyclohexylidene]amino] methanesulfonate](/img/structure/B1366469.png)


![2-(2-{1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazino)benzoic acid](/img/structure/B1366480.png)
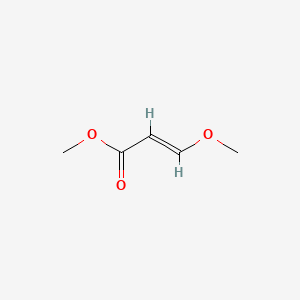
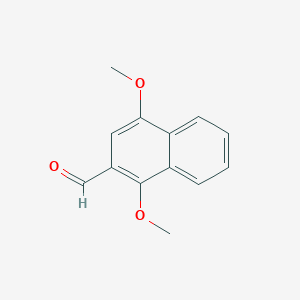


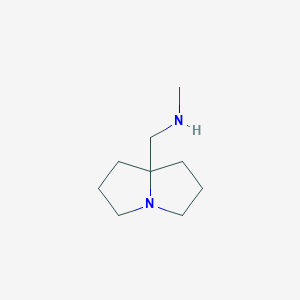
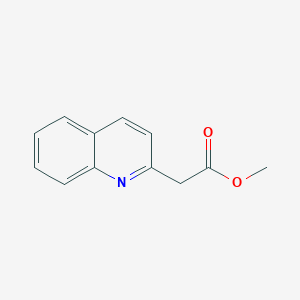
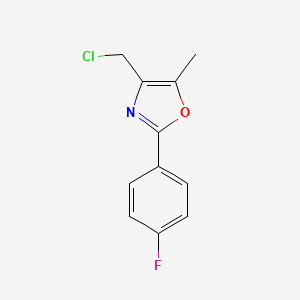
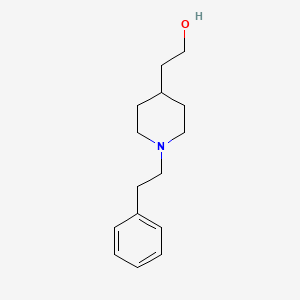
![1-(1,4-Dioxaspiro[4.5]decan-8-yl)-4-phenylpiperazine](/img/structure/B1366497.png)
